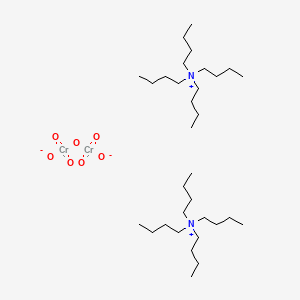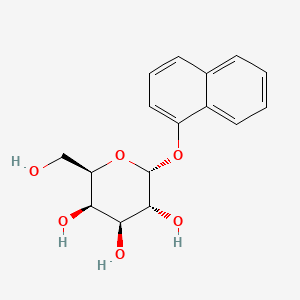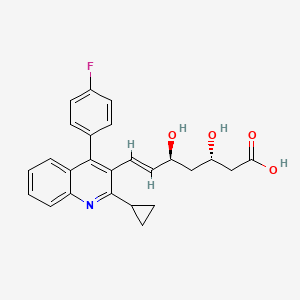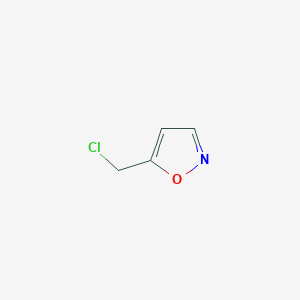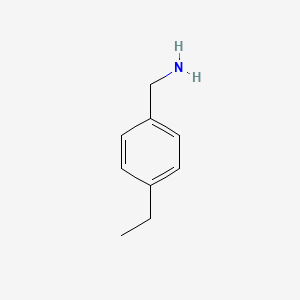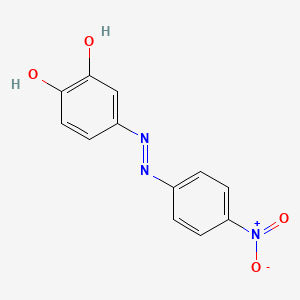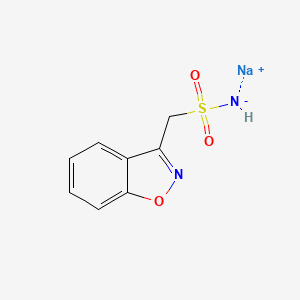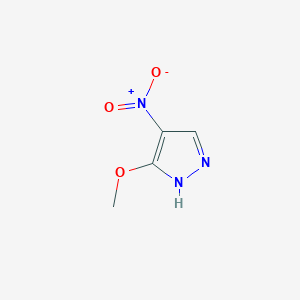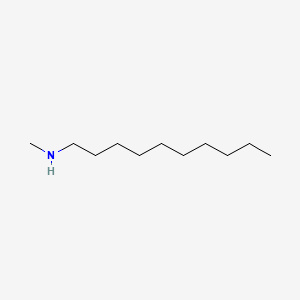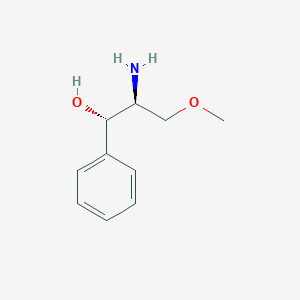
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Overview
Description
- (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is a chiral compound with the following properties:
- Synonyms : L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol
- Molecular Formula : C<sub>9</sub>H<sub>13</sub>NO<sub>2</sub>
- Molecular Weight : 167.21 g/mol
- Appearance : White to orange to green powder or crystals
- Purity : >98.0% (GC)
- Optical Rotation : +24° (C=1, MeOH)
- Melting Point : 146 °C
- Safety Hazards : Causes severe skin burns and eye damage; may cause respiratory irritation
- Storage : Store under inert gas
- CAS Number : 163061-74-3
Synthesis Analysis
- The synthesis of this compound involves several steps. Unfortunately, I don’t have access to specific papers or detailed synthetic procedures for this compound. However, I can provide a general overview of the synthesis process.
- The synthesis typically starts with commercially available starting materials, such as phenylacetaldehyde or its derivatives.
- Key steps may include:
- Amination : Introduction of the amino group (NH<sub>2</sub>) at a specific position.
- Methylation : Addition of a methoxy group (OCH<sub>3</sub>) to the compound.
- Chiral Resolution : Separation of enantiomers to obtain the desired (1S,2S)-(+)-2-amino-3-methoxy-1-phenyl-1-propanol.
- Detailed synthetic routes would involve protecting groups, reagents, and specific reaction conditions.
Molecular Structure Analysis
- The molecular structure of this compound can be determined by X-ray crystallography or NMR spectroscopy.
- Crystal Structure : Orthorhombic crystals with specific unit cell dimensions.
- Absolute Configuration : The (S,S)-configuration indicates the stereochemistry of the compound.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including:
- Reduction : Reduction of the carbonyl group to form the alcohol.
- Substitution : Reactions with nucleophiles or electrophiles.
- Acid-Base Reactions : Interaction with acids or bases.
- Specific reaction mechanisms would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Melting Point : 146 °C
- Specific Rotation : +24° (C=1, MeOH)
- Appearance : White to orange to green powder or crystals
- Purity : >98.0% (GC)
- Safety Hazards : Causes burns by all exposure routes; product is corrosive.
- Storage : Store under inert gas
Scientific Research Applications
Synthesis and Derivative Studies : One study describes the synthesis of 1-Phenyl-1-amino-2, 3-propanediol, which is obtained by the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, and discusses several derivatives of this compound (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Asymmetric Synthesis : Research on the asymmetric synthesis of certain compounds, including 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, has been conducted. This includes the use of (2S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol in the reduction process to achieve a specific diastereomer ratio (H. Shetty & W. L. Nelson, 1988).
Compound Preparation Methods : Another study describes a method for preparing 1-phenyl-2-amino-3-methoxy-1-propanol hydrochloride and explores the reaction behavior of β-methoxy- propiophenone towards nitrosation (J. Parikh & J. Oneto, 1956).
- ensus.app/papers/finetuning-modular-amino-alcohol-ligands-pastó/f3affb14b3a450098c34141300b6f83d/?utm_source=chatgpt).
Kinetics in Metal-Catalyzed Reactions : The kinetics of reactions between primary and secondary alcohols with phenyl isocyanate in the presence of metal catalysts have been studied, highlighting the influence of metal type, alcohol structure, and solvent on reaction rates. This includes analysis of alcohols like 3-methoxy-1-propanol (L. Rand, B. Thir, S. L. Reegen, & K. Frisch, 1965).
Chromatographic Analysis : The stereochemistry of certain amino alcohols, including 1S,2S-norpseudoephedrine, has been analyzed using reversed-phase liquid chromatography. This research provides insights into the enantiomeric composition of amino alcohols and their derivatives (F. T. Noggle, C. Clark, & J. D. Ruiter, 1991).
Safety And Hazards
- The compound is corrosive and can cause skin burns, eye damage, and respiratory irritation.
- Proper handling, protective equipment, and storage precautions are essential.
Future Directions
- Further research could focus on:
- Biological activity and potential applications.
- Optimization of synthetic routes for improved yields.
- Investigation of the compound’s interactions with biological targets.
I hope this analysis provides a comprehensive overview of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol . If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
(1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7,11H2,1H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTCCWUWWYWRLN-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(C1=CC=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]([C@H](C1=CC=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415938 | |
| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |
CAS RN |
51594-34-4 | |
| Record name | (αS)-α-[(1S)-1-Amino-2-methoxyethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51594-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




